3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one
CAS No.: 393085-34-2
Cat. No.: VC17272445
Molecular Formula: C14H8Cl2O3
Molecular Weight: 295.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393085-34-2 |
|---|---|
| Molecular Formula | C14H8Cl2O3 |
| Molecular Weight | 295.1 g/mol |
| IUPAC Name | 3-(3,4-dichlorophenyl)-3-hydroxy-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C14H8Cl2O3/c15-11-6-5-8(7-12(11)16)14(18)10-4-2-1-3-9(10)13(17)19-14/h1-7,18H |
| Standard InChI Key | CIVDYALBKNUVAR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)Cl)Cl)O |
Introduction
3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one is a complex organic compound with a molecular formula of C14H8Cl2O3 and a molecular weight of approximately 295.1 g/mol. This compound features a benzofuran core with a hydroxy group and a dichlorophenyl substituent, which are key components that contribute to its unique chemical and biological properties. The compound is identified by its CAS number, 393085-34-2.
Biological Activities
Research indicates that 3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action may involve the inhibition of specific enzymes or receptors, although detailed studies are needed to elucidate these pathways fully.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential against various pathogens |
| Anticancer Activity | Potential inhibition of cancer cell growth |
Applications and Similar Compounds
The compound's unique structure imparts distinctive chemical reactivity and biological properties, making it of interest in medicinal chemistry and materials science. Several compounds share structural similarities with 3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one, including other benzofuran derivatives.
| Similar Compounds | Unique Features |
|---|---|
| 3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one | Different chlorophenyl substitution |
| 3-Ethyl-3-hydroxy-2-benzofuran-1-one | Ethyl group instead of dichlorophenyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume